(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a pyridin-2-yl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Boc Protection: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The pyridin-2-yl group may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-3-yl)pyrrolidine-2-carboxylic acid
- (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-4-yl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid lies in the specific position of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior .
Properties
IUPAC Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11(7-8-12(17)13(18)19)10-6-4-5-9-16-10/h4-6,9,11-12H,7-8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQHBYBGLZKEM-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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